3-Cyclooctyl-1,1-diethylurea

Catalog No.
S4678505
CAS No.
M.F
C13H26N2O
M. Wt
226.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclooctyl-1,1-diethylurea

Product Name

3-Cyclooctyl-1,1-diethylurea

IUPAC Name

3-cyclooctyl-1,1-diethylurea

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

InChI

InChI=1S/C13H26N2O/c1-3-15(4-2)13(16)14-12-10-8-6-5-7-9-11-12/h12H,3-11H2,1-2H3,(H,14,16)

InChI Key

UNXABWBBYAWMAP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)NC1CCCCCCC1

Canonical SMILES

CCN(CC)C(=O)NC1CCCCCCC1

Description

The exact mass of the compound N'-cyclooctyl-N,N-diethylurea is 226.204513457 g/mol and the complexity rating of the compound is 194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Cyclooctyl-1,1-diethylurea, commonly referred to as cycluron, is a compound classified under the urea herbicides. Its chemical structure features a cyclooctane ring attached to a diethylurea moiety, which contributes to its herbicidal properties. Cycluron is known for its role in inhibiting photosynthesis in susceptible plant species, making it effective in agricultural applications for weed control .

Typical of urea derivatives. Key reactions include:

  • Formation of Inclusion Complexes: Cycluron can form inclusion complexes with cyclodextrins, enhancing its solubility and bioavailability. This reaction is significant in developing formulations that improve the efficacy of the herbicide .
  • Reactivity with Amines: Cycluron can react with primary amines, leading to diverse products depending on the amine structure involved. This reaction pathway is essential for synthesizing related compounds and exploring their biological activities .

Cycluron exhibits notable biological activity as a herbicide. Its mechanism involves:

  • Photosynthesis Inhibition: Cycluron disrupts the photosynthetic process in plants by interfering with electron transport chains, leading to plant death. This action is primarily effective against broadleaf weeds while sparing certain crops.
  • Toxicity Profile: The compound has been evaluated for its toxicity levels in various organisms, indicating a need for careful application to minimize environmental impact and non-target organism effects .

The synthesis of 3-Cyclooctyl-1,1-diethylurea typically involves:

  • Starting Materials: The synthesis begins with cyclooctylamine and diethyl carbonate or diethyl urea.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and pressure conditions, often utilizing catalysts to enhance yield.
  • Purification: Post-synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level .

Interaction studies involving cycluron focus on its behavior in different environments and its interactions with other substances:

  • Inclusion Complexes: Research has shown that cycluron forms stable complexes with cyclodextrins, which can enhance its solubility and stability in aqueous solutions. This interaction is beneficial for developing more effective herbicidal formulations .
  • Environmental Interactions: Studies have assessed how cycluron interacts with soil components and microbial communities, providing insights into its environmental fate and potential ecological impacts .

Several compounds share structural similarities with 3-Cyclooctyl-1,1-diethylurea. Here are some notable examples:

Compound NameStructure TypeUnique Properties
1,1-DiethylureaUrea derivativeUsed primarily as a solvent; less herbicidal activity
3-Cyclohexyl-1,1-diethylureaUrea derivativeSimilar herbicidal action but different efficacy
1-(3-Chlorophenyl)-3-methylureaPhenylureaSelective against certain weed species

Uniqueness of Cycluron

Cycluron's unique feature lies in its cyclooctane ring structure which provides distinct physical and chemical properties compared to other urea derivatives. This structural characteristic contributes to its specific mode of action as a herbicide and influences its solubility and interaction profiles with other compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

226.204513457 g/mol

Monoisotopic Mass

226.204513457 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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